{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol

Dopamine transporter 7-azabicyclo[2.2.1]heptane Structure–activity relationship

The compound 7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol (CAS 2137624-35-0) is a bicyclic tertiary amine alcohol featuring a rigid 7-azabicyclo[2.2.1]heptane core with a phenylmethanol substituent at the bridgehead position. This constrained bicyclic architecture incorporates a nitrogen atom at the bridgehead and a hydroxyl group attached to the same carbon, providing a conformationally restricted sp³-enriched scaffold (molecular formula C13H17NO, molecular weight 203.3 g/mol).

Molecular Formula C13H17NO
Molecular Weight 203.285
CAS No. 2137624-35-0
Cat. No. B2738879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol
CAS2137624-35-0
Molecular FormulaC13H17NO
Molecular Weight203.285
Structural Identifiers
SMILESC1CC2(CCC1N2)C(C3=CC=CC=C3)O
InChIInChI=1S/C13H17NO/c15-12(10-4-2-1-3-5-10)13-8-6-11(14-13)7-9-13/h1-5,11-12,14-15H,6-9H2
InChIKeyPJXCODZKIRVCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol (CAS 2137624-35-0): Procurement-Relevant Identity and Scaffold Characteristics


The compound 7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol (CAS 2137624-35-0) is a bicyclic tertiary amine alcohol featuring a rigid 7-azabicyclo[2.2.1]heptane core with a phenylmethanol substituent at the bridgehead position . This constrained bicyclic architecture incorporates a nitrogen atom at the bridgehead and a hydroxyl group attached to the same carbon, providing a conformationally restricted sp³-enriched scaffold (molecular formula C13H17NO, molecular weight 203.3 g/mol) . The compound belongs to the broader class of 7-azabicyclo[2.2.1]heptane derivatives, which have been extensively explored as intermediates for pharmaceutical compounds and as ligands for neuronal nicotinic acetylcholine receptors and dopamine transporters [1].

Why Generic Substitution Fails for 7-Azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol: Conformational and Pharmacophoric Constraints


Simple substitution of 7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol with other 7-azabicyclo[2.2.1]heptane derivatives or tropane-based scaffolds fails because the bridgehead substitution pattern (1-position vs. 2- or 7-position) dictates fundamentally different molecular topology and pharmacophoric presentation [1]. Stereochemical and positional isomerism within this scaffold class yields 100–3,000-fold variations in biological target affinity, as demonstrated with dopamine transporter ligands where 3α-phenyl isomers were surprisingly more potent than 3β-phenyl isomers [2]. The combined bridgehead phenyl and hydroxyl moieties create a unique hydrogen-bonding and hydrophobic interaction profile that cannot be replicated by N-substituted or 2-substituted analogues, directly influencing target engagement, selectivity, and downstream synthetic utility [3].

Quantitative Differentiation Evidence for 7-Azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol Procurement


Bridgehead Positional Selectivity: 1-yl vs. 2-yl Substitution Impact on Receptor Affinity

The rigid 7-azabicyclo[2.2.1]heptane scaffold with 1-yl substitution constrains the phenylmethanol group into a distinct spatial orientation unavailable to 2-substituted or N-substituted analogues. Direct binding studies with cocaine-site ligands demonstrate that positional isomerism alters dopamine transporter (DAT) affinity by 100–3,000-fold. For the closely related 7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane stereoisomers, Ki values ranged from 5 to 96 μM, compared to ~0.1 μM for cocaine and the 3-phenyltropane WIN 35,065-2 [1]. While these data are from the 3-phenyl rather than 1-phenylmethanol series, they establish a class-level inference that ring position determines molecular topology and target engagement. The 1-yl bridgehead attachment, as present in the target compound, offers a topologically distinct vector for fragment-based drug design and scaffold hopping not achievable with 2-yl or 7-yl substitution patterns [2].

Dopamine transporter 7-azabicyclo[2.2.1]heptane Structure–activity relationship

Conformational Rigidity Differential vs. Flexible Amine Scaffolds

The 7-azabicyclo[2.2.1]heptane core provides a conformationally locked bicyclic framework that restricts the spatial orientation of the pendant phenylmethanol group, in contrast to flexible piperidine or pyrrolidine analogues. The bridgehead attachment at the 1-position locks the phenylmethanol substituent into a specific exo/endo orientation, reducing the entropic cost of binding and enhancing target selectivity . While explicit thermodynamic binding data for this specific compound are not publicly available, the constrained bicyclic framework of 7-azabicyclo[2.2.1]heptane derivatives has been shown to improve conformational stability and binding affinity in CNS drug design compared to monocyclic amine scaffolds [1]. The sp³-enriched character (Fsp³ = 0.62 for C13H17NO) offers advantages in terms of solubility, metabolic stability, and three-dimensional complementarity to protein binding pockets compared to flatter aromatic analogues .

Conformational restriction sp³-enriched scaffolds Medicinal chemistry

Synthetic Accessibility and Building Block Utility Differentiation

The target compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, a modular route that enables late-stage diversification [1]. This synthetic strategy is distinct from multi-step approaches required for N-substituted or 2-substituted analogues, providing a more direct entry to bridgehead-functionalized intermediates. The bridgehead hydroxyl and phenyl groups offer orthogonal handles for further derivatization: the alcohol can undergo esterification, etherification, or oxidation, while the tertiary amine can participate in quaternization or N-alkylation reactions. This dual reactivity profile differentiates it from simpler 7-azabicyclo[2.2.1]heptane derivatives lacking the phenylmethanol moiety (e.g., 7-azabicyclo[2.2.1]heptan-1-yl)methanol, CAS 1373504-13-2), which offers only a single functionalization handle .

Chemical synthesis Building block Palladium-catalyzed aminoacyloxylation

Functional Selectivity Potential of β2-Adrenergic Receptor Agonism

Recent patent disclosures (Atrogi AB, 2021–2024) describe hydroxylbenzyl azabicyclo[2.2.1]heptan-1-ane derivatives, including compounds structurally related to 7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol, as β2-adrenergic receptor agonists that increase glucose uptake in skeletal muscle [1]. These compounds are being developed for the treatment of hyperglycemia and type 2 diabetes, with the specific bridgehead hydroxylbenzyl substitution pattern conferring functional selectivity at the β2-adrenoceptor. This represents a differentiated pharmacological profile compared to classical 7-azabicyclo[2.2.1]heptane derivatives that primarily target neuronal nicotinic acetylcholine receptors (e.g., epibatidine analogues) or dopamine transporters (e.g., cocaine-site ligands) [2].

β2-adrenergic receptor Glucose uptake Metabolic disease

Best Application Scenarios for 7-Azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol Based on Differentiation Evidence


Fragment-Based Drug Discovery Leveraging Bridgehead 1-yl Phenylmethanol Topology

The rigid 1-yl bridgehead substitution creates a unique three-dimensional pharmacophoric vector that is inaccessible to 2-substituted or N-substituted 7-azabicyclo[2.2.1]heptane analogues. Medicinal chemistry teams pursuing fragment-based lead discovery for CNS or metabolic targets can exploit this constrained geometry to explore chemical space around the dopamine transporter, nicotinic acetylcholine receptor, or β2-adrenergic receptor binding sites where positional isomerism has been shown to produce 100–3,000-fold differences in target affinity [1]. The scaffold's Fsp³ of 0.62 further supports its use in programs seeking to improve solubility and reduce aromatic ring count while maintaining target complementarity [2].

Parallel Library Synthesis via Orthogonal Functionalization Handles

The compound offers three distinct derivatization sites—the secondary hydroxyl group, the tertiary bridgehead amine, and the phenyl ring—enabling diverse chemical transformations from a single starting material. This property is particularly valuable for generating focused compound libraries for structure–activity relationship (SAR) studies [1]. Compared to mono-functional analogues such as (7-azabicyclo[2.2.1]heptan-1-yl)methanol, the target compound provides at least two additional diversification vectors, significantly increasing the accessible chemical space in library design [2].

β2-Adrenergic Receptor Agonist Development for Metabolic Disorders

Based on patent disclosures from Atrogi AB (2021–2024), hydroxylbenzyl azabicyclo[2.2.1]heptan-1-ane derivatives demonstrate β2-adrenergic receptor agonism with increased glucose uptake in skeletal muscle, positioning this scaffold class for development in hyperglycemia and type 2 diabetes indications [1]. The target compound, as a close structural analogue within this patent family, represents a potential entry point for medicinal chemistry optimization programs seeking functionally selective β2-adrenoceptor agonists with reduced cardiovascular liability compared to classical β2-agonists. This application scenario is distinct from CNS-focused uses of other 7-azabicyclo[2.2.1]heptane derivatives targeting nAChRs or DAT [2].

Synthetic Methodology Development and Process Chemistry

The compound is accessible via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, a modular synthetic route that supports late-stage diversification and process-scale optimization [1]. Process chemistry groups can leverage this synthetic entry point to develop scalable routes to bridgehead-functionalized 7-azabicyclo[2.2.1]heptane intermediates, which are widely used in pharmaceutical synthesis pipelines (see US Patents 6,117,889 and 6,473, each incorporated by reference in US20110065928) [2]. The combination of the robust catalytic synthesis with the scaffold's three orthogonal functionalization handles makes it a valuable intermediate for further pharmaceutical process development.

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